1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride
Description
Properties
IUPAC Name |
N'-methylpyrazole-1-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c1-7-5(6)9-4-2-3-8-9;/h2-4H,1H3,(H2,6,7);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSWHVMZAHBYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N1C=CC=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Pyrazole with Cyanamide and Gaseous Hydrogen Chloride
The foundational method involves reacting pyrazole with cyanamide in an aprotic solvent under gaseous HCl. As detailed in EP1197486A1, this approach avoids peroxide-forming solvents like p-dioxane, which pose explosion risks. Instead, dimethoxyethane serves as the solvent due to its polar aprotic nature and stability.
In a representative procedure, pyrazole (0.5 mol) and cyanamide (0.5 mol) are dissolved in 330 mL dimethoxyethane at 80°C. Dry HCl gas is introduced at 15 L/h for 50 minutes, precipitating the product. Filtration and vacuum drying yield 96% pure 1H-pyrazole-1-carboxamidine hydrochloride. Key advantages include:
-
Solvent Safety : Dimethoxyethane eliminates peroxide hazards.
-
High Yield : Near-quantitative conversion (96%) under optimized conditions.
-
Scalability : Mechanical separation (filtration, centrifugation) simplifies industrial processing.
Characterization data from this method includes a melting point of 160–168°C (literature: 165–166°C) and distinct ¹³C NMR signals at δ 152.3 (C=NH), 146.0 (pyrazole C3), 131.5 (pyrazole C4), and 111.9 ppm (pyrazole C5).
N-Methylation via Methyl Cyanamide
Solvent and Catalytic System Optimization
Aprotic Solvent Screening
Table 1 compares solvents for the HCl-mediated route:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dimethoxyethane | 7.20 | 96 | 99.5 |
| Acetonitrile | 37.5 | 88 | 98.2 |
| Dichloromethane | 8.93 | 82 | 97.8 |
| THF | 7.52 | 89 | 98.9 |
Dimethoxyethane outperforms others due to its balanced polarity and inertness. Acetonitrile, while polar, reduces yields due to competing nitrile side reactions.
Purification and Thermal Stability
Mechanical Separation Techniques
Post-reaction processing involves:
Thermal Aftertreatment
Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition initiating at 210°C (ΔH = −342 kJ/mol). Controlled drying at 80°C prevents degradation while ensuring solvent removal.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82 (d, J = 2.4 Hz, 1H, pyrazole H4), 6.24 (d, J = 2.4 Hz, 1H, pyrazole H5).
¹³C NMR (DMSO-d₆): δ 152.3 (C=NH), 146.0 (C3), 131.5 (C4), 111.9 (C5).
Infrared Spectroscopy
Key IR bands (cm⁻¹):
Comparative Analysis of Synthetic Routes
Table 2 contrasts the two primary methods:
| Parameter | Cyanamide/HCl Route | Methyl Cyanamide Route |
|---|---|---|
| Yield (%) | 96 | 89 |
| Reaction Time (h) | 1.5 | 3.0 |
| Solvent | Dimethoxyethane | THF |
| Byproducts | <1% | 5–7% (methylated isomers) |
| Scalability | Industrial | Pilot-scale |
The cyanamide/HCl route offers superior yield and scalability, while the methyl cyanamide method enables direct N-methylation but requires stringent temperature control.
Industrial-Scale Considerations
Chemical Reactions Analysis
1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the compound reacts with other reagents to form substituted products
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
H-Pyrazole-1-carboxamidine hydrochloride may be used in the following studies:
- Preparation of guanidylated hollow fiber membranes
- Guanylation of amines
*1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride was added in one portion in a study of a peroxodiiron(III) intermediate mediating both N-hydroxylation .
1H-Pyrazole-1-N-methylcarboxamidine hydrochloride and L-ornithine hydrochloride were mixed in water in a process for the preparation of N G - monomethyl-L-arginine hydrochloride .
Safety Information
1H-Pyrazole-1-carboxamidine hydrochloride is labeled with the signal word "Danger" and has several hazard classifications . These include Acute Toxicity (Category 4 Oral), Skin Sensitization (Category 1), Eye Damage (Category 1), Specific Target Organ Toxicity (STOT) RE 2, and Aquatic Chronic 3 .
Hazard statements:
- H302: Harmful if swallowed
- H317: May cause an allergic skin reaction
- H318: Causes serious eye damage
- H373: May cause damage to organs through prolonged or repeated exposure
- H412: Harmful to aquatic life with long-lasting effects
Precautionary statements:
- P273: Avoid release to the environment
- P280: Wear protective gloves/protective clothing/eye protection/face protection
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
- P314: Get medical advice/attention if you feel unwell
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride involves its role as a guanylation agent. The compound reacts with amines to form guanidinium groups, which are essential in various biochemical processes. The molecular targets and pathways involved include the formation of stable guanidinium derivatives, which can interact with biological molecules and influence their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Carboxamidine Derivatives
1H-Pyrazole-1-carboxamidine Hydrochloride (CAS: 4023-02-3)
- Molecular Formula : C₄H₇ClN₄
- Molecular Weight : 146.58 g/mol
- Key Differences : Lacks the N-methyl group present in the target compound.
- Properties : Higher melting point (167–170°C ) compared to the N-methyl derivative, likely due to increased crystallinity from reduced steric hindrance .
- Applications : Used similarly in guanylation and peptide synthesis but may exhibit lower solubility in organic solvents due to the absence of the methyl group .
4,5-Dihydro-1H-pyrazole-1-carboximidamide Derivatives
lists 11 analogs with substituents on the phenyl ring (e.g., methoxy, chloro, bromo). For example:
- 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
Benzamidine Hydrochloride (CAS: 1670-14-0)
- Molecular Formula : C₇H₉ClN₂
- Molecular Weight : 156.61 g/mol
- Key Differences : Contains a benzene ring instead of a pyrazole, with a simpler amidine structure.
- Applications : Primarily used as a protease inhibitor (e.g., trypsin inhibition). The absence of the pyrazole ring reduces steric complexity, making it less versatile in peptide modification compared to pyrazole derivatives .
Chlorinated Pyrazole Analogs
- 4-Chloro-1-methyl-1H-pyrazol-5-amine (CAS: 105675-84-1)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 1H-Pyrazole-1-(N-methylcarboxamidine) HCl | 194852-88-5 | C₅H₉ClN₄ | 160.61 | 156–159 | Peptide synthesis, guanylation |
| 1H-Pyrazole-1-carboxamidine HCl | 4023-02-3 | C₄H₇ClN₄ | 146.58 | 167–170 | Guanylation, amine modification |
| Benzamidine HCl | 1670-14-0 | C₇H₉ClN₂ | 156.61 | 252–254 | Protease inhibition |
| 5-(4-Methoxyphenyl)-dihydropyrazole analog | - | C₁₇H₁₈N₄O | 294.35 | Not reported | Enzyme inhibition studies |
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on pyrazole analogs enhance binding to enzymatic targets but may reduce solubility. The N-methyl group in the target compound improves solubility in polar solvents .
- Reactivity : The absence of the N-methyl group in 1H-pyrazole-1-carboxamidine HCl increases its melting point but may limit its efficiency in sterically demanding reactions .
- Safety Profile : Both pyrazole-carboxamidine derivatives and benzamidine HCl are classified as hazardous, with risks including skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
Biological Activity
1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
- Chemical Formula : C5H9ClN4
- Molecular Weight : 160.61 g/mol
- CAS Number : 194852-88-5
- Melting Point : 156°C to 159°C
- Purity : 96% .
Synthesis
The synthesis of 1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride typically involves the reaction of appropriate pyrazole derivatives with N-methylcarboxamidine under controlled conditions. This compound serves as a versatile intermediate in the development of various pharmaceuticals.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including:
These findings suggest that compounds containing the pyrazole structure can inhibit cancer cell growth effectively.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives exhibit anti-inflammatory activity. For instance, compounds derived from pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | Activity | IC50 (nM) | Reference |
|---|---|---|---|
| N-(4-Fluorophenyl)-2,3-dihydro-7-methyl... | Dual COX inhibition | 3.8 | |
| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl) | EGFR inhibition | 0.07 |
These compounds are promising candidates for the development of new anti-inflammatory drugs.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. Studies indicate that these compounds can effectively inhibit the growth of various bacteria and fungi:
These results support the potential use of pyrazole derivatives in treating infections.
The mechanisms underlying the biological activities of 1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride involve multiple pathways:
- Cell Cycle Arrest : Compounds induce apoptosis in cancer cells by disrupting microtubule assembly and enhancing caspase-3 activity, leading to morphological changes indicative of apoptosis .
- Enzyme Inhibition : The inhibition of COX enzymes and EGFR by pyrazole derivatives contributes to their anti-inflammatory and anticancer effects, respectively .
- DNA Interaction : Some studies suggest that pyrazole derivatives may interact with DNA, leading to alterations in replication and transcription processes .
Case Studies
A notable study evaluated the anticancer effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain compounds significantly reduced cell viability and induced apoptosis through caspase activation at concentrations as low as 1 µM . Another study focused on the anti-inflammatory effects, demonstrating that specific pyrazole derivatives could reduce carrageenan-induced edema in animal models, comparable to standard anti-inflammatory medications like indomethacin .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity of 1H-Pyrazole-1-(N-methylcarboxamidine) hydrochloride?
- Methodology : High-performance liquid chromatography (HPLC) is a primary method, using a C18 column (250 mm × 4.6 mm, 5 µm) with a UV detector set at 254 nm. A mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate and 25°C column temperature is typical .
- Supporting Data : Quantitative analysis involves comparing peak areas of the analyte against a reference standard. Purity thresholds ≥98% are common for research-grade material .
Q. How can researchers safely handle the hygroscopic nature of this compound during storage?
- Protocol : Store in airtight, light-resistant containers (e.g., blue glass vials) under inert gas (argon or nitrogen). Desiccants like silica gel should be included. Avoid exposure to humidity to prevent hydrolysis of the carboxamidine group .
Q. What synthetic routes are documented for 1H-Pyrazole-1-carboxamidine derivatives?
- Synthesis Overview : A common approach involves coupling 1H-pyrazole-1-carboxylic acid with N-methylamine under acidic conditions, followed by hydrochloride salt formation. For example, intermediates like 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) are esterified and amidinated .
Advanced Research Questions
Q. How can contradictory purity data from NMR and HPLC be resolved?
- Troubleshooting Strategy :
- Step 1 : Confirm solvent compatibility (e.g., deuterated solvents in NMR vs. HPLC mobile phase).
- Step 2 : Use orthogonal methods: Mass spectrometry (ESIMS) to verify molecular weight (e.g., m/z 364.2 for related pyrazole derivatives ).
- Step 3 : Check for residual solvents or counterions via ion chromatography .
Q. What computational tools are effective for modeling the reactivity of the carboxamidine group in catalytic applications?
- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) predict nucleophilic attack sites. Software like Gaussian or ORCA can optimize transition states and correlate with experimental kinetics .
Q. How do researchers optimize reaction yields in large-scale syntheses while minimizing byproducts?
- Experimental Design :
- Factorial Design : Vary parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) to identify optimal conditions .
- Case Study : For similar pyrazole derivatives, phosphorous oxychloride-mediated cyclization at 120°C improved yields by 15% compared to room-temperature reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
